molecular formula C24H18N2O4S B304557 methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate

methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate

Cat. No. B304557
M. Wt: 430.5 g/mol
InChI Key: SUDNUVGPYUUPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the indeno[2,1-b]pyridine family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate has been studied in various research papers. It has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in DNA replication and cell division. This compound has also been shown to have anti-inflammatory activity and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate has various advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity against various cancer cell lines, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are various future directions for the study of Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand its mechanism of action and to explore its potential use in the treatment of other diseases, such as Alzheimer's disease.

Synthesis Methods

The synthesis method of Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate has been studied in various research papers. One of the common methods involves the reaction of 2-mercaptoacetic acid with 3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl 2-bromoacetate to obtain the final product.

Scientific Research Applications

Methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate has been studied for its potential use in scientific research. It has been found to have various applications in the field of medicinal chemistry, drug discovery, and cancer research. This compound has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease.

properties

Product Name

methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-[3-cyano-4-(4-methoxyphenyl)-9-oxoindeno[2,1-b]pyridin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C24H18N2O4S/c1-13(24(28)30-3)31-23-18(12-25)19(14-8-10-15(29-2)11-9-14)20-16-6-4-5-7-17(16)22(27)21(20)26-23/h4-11,13H,1-3H3

InChI Key

SUDNUVGPYUUPLH-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)SC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=C(C=C4)OC

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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